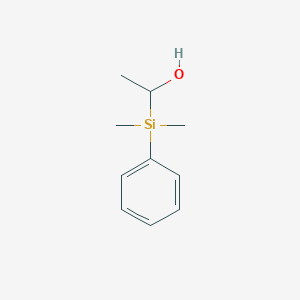

(1-Hydroxy-ethyl)dimethylphenylsilane

Description

Properties

Molecular Formula |

C10H16OSi |

|---|---|

Molecular Weight |

180.32 g/mol |

IUPAC Name |

1-[dimethyl(phenyl)silyl]ethanol |

InChI |

InChI=1S/C10H16OSi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |

InChI Key |

WRLDXHUQYQWJKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)[Si](C)(C)C1=CC=CC=C1 |

Synonyms |

(1-hydroxyethyl)dimethyl(phenyl)silane (OHEt)Me2(Ph)Si |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Substituent Effects on Reactivity and Stability

The hydroxyethyl group differentiates (1-Hydroxy-ethyl)dimethylphenylsilane from analogs with non-polar or electron-withdrawing substituents:

- (Styryl)dimethylphenylsilane (HS10a) : The styryl group (–CH=CHPh) facilitates π-π interactions, enhancing reactivity in hydrosilylation and polymer crosslinking. In contrast, the hydroxyethyl group promotes nucleophilic reactivity (e.g., in etherification or esterification) .

- Chloromethyldimethylphenylsilane : The chloro group (–CH2Cl) increases electrophilicity at the silicon center, enabling nucleophilic substitution. The hydroxyethyl group, however, directs reactivity toward oxidation or hydrogen-bond-driven assembly .

- Dimethylphenylethoxysilane : Ethoxy (–OEt) groups are hydrolytically labile, whereas the hydroxyethyl group offers controlled hydrophilicity without rapid hydrolysis under mild conditions .

NMR Spectral Signatures

Key differences in ¹H NMR spectra:

The hydroxyethyl group’s –OH proton appears as a broad peak, absent in non-hydroxylated analogs. Allyl or vinyl protons (e.g., in styryl derivatives) are distinct in the 5–6 ppm range .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Hydroxy-ethyl)dimethylphenylsilane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via hydrosilylation of allyl alcohol with dimethylphenylsilane using transition-metal catalysts (e.g., Pt/C) or Lewis acids like B(C₆F₅)₃. Reaction temperature (60–80°C) and solvent polarity (toluene or THF) critically affect regioselectivity and yield. Post-synthesis purification via fractional distillation under reduced pressure (20–30 mmHg) is recommended to isolate the product .

- Validation : Monitor reaction progress using FTIR to track Si-H bond consumption (~2100 cm⁻¹) and GC-MS to confirm product identity .

Q. How should researchers characterize the purity and structural integrity of (1-Hydroxy-ethyl)dimethylphenylsilane?

- Analytical Techniques :

- 1H/13C NMR : Use CDCl₃ as a solvent with TMS as an internal reference. Key signals include δ 0.5–1.2 ppm (Si–CH₃), δ 1.5–2.0 ppm (CH₂–OH), and δ 4.5–5.0 ppm (Si–O–CH₂) .

- GC-MS : Confirm molecular ion peaks at m/z 180.32 (M⁺) and fragmentation patterns consistent with silanol derivatives .

- Elemental Analysis : Verify C, H, and Si content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling (1-Hydroxy-ethyl)dimethylphenylsilane in laboratory settings?

- Hazard Mitigation :

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Use glass containers with PTFE seals to avoid silicone degradation .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for transfers to limit inhalation exposure .

- Spill Management : Absorb with vermiculite or sand, then neutralize with 5% acetic acid before disposal .

Advanced Research Questions

Q. How does the hydroxyethyl group in (1-Hydroxy-ethyl)dimethylphenylsilane influence its reactivity in cross-coupling reactions compared to ethoxy or methyl analogues?

- Mechanistic Insight : The hydroxyl group enhances electrophilicity at the silicon center, facilitating nucleophilic substitution with aryl halides. Comparative studies show 20–30% higher reactivity than ethoxydimethylphenylsilane in Pd-catalyzed Suzuki-Miyaura couplings due to improved leaving-group ability .

- Experimental Design : Optimize catalyst loading (1–2 mol% Pd(PPh₃)₄) and base (K₂CO₃) in THF/water (3:1) at 80°C. Monitor by TLC (silica, hexane:EtOAc 4:1) .

Q. What role does (1-Hydroxy-ethyl)dimethylphenylsilane play in modifying surface properties of nanomaterials?

- Application : The compound forms self-assembled monolayers (SAMs) on SiO₂ surfaces via Si–O–Si linkages, imparting hydrophobicity (contact angle >100°). Use AFM and XPS to confirm monolayer thickness (~2 nm) and surface composition (Si 2p peak at 102–104 eV) .

- Limitations : Competing hydrolysis in humid environments reduces SAM stability. Pre-dry substrates at 120°C for 2 hours to mitigate this .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of (1-Hydroxy-ethyl)dimethylphenylsilane across studies?

- Data Reconciliation :

- Control Experiments : Replicate studies under standardized conditions (solvent purity, catalyst batch, moisture levels).

- Statistical Analysis : Apply ANOVA to compare yields from independent trials, identifying outliers due to trace water contamination or catalyst deactivation .

- Spectroscopic Validation : Use in-situ IR to detect unintended silanol formation, which may reduce catalytic activity .

Q. What are the decomposition pathways of (1-Hydroxy-ethyl)dimethylphenylsilane under thermal stress, and how do they impact experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.